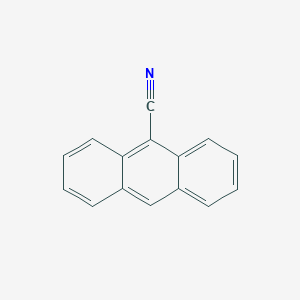

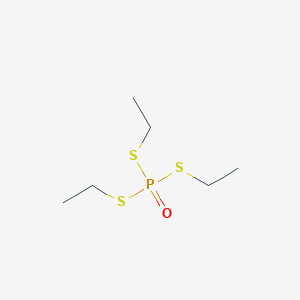

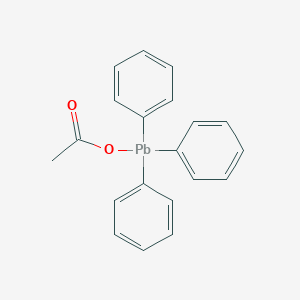

![molecular formula C10H7BrOS B073835 1-(5-溴苯并[b]噻吩-3-基)乙酮 CAS No. 1423-63-8](/img/structure/B73835.png)

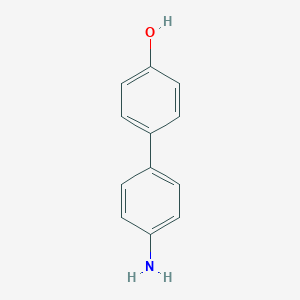

1-(5-溴苯并[b]噻吩-3-基)乙酮

描述

"1-(5-Bromobenzo[b]thiophen-3-yl)ethanone" is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure, which allows for a wide range of chemical reactions and potential for synthesis of complex molecules. The bromine atom on the benzothiophene ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including those substituted with bromine, typically involves strategies that allow for the introduction of the bromine atom into the molecular framework. For example, Androsov et al. (2010) describe a convenient one-pot synthesis approach for 3-aminobenzo[b]thiophenes, which can be adapted for the synthesis of bromo-substituted derivatives by choosing appropriate starting materials and reaction conditions (Androsov et al., 2010).

Molecular Structure Analysis

The molecular structure, including vibrational frequencies and geometrical parameters of related compounds, has been extensively studied using both experimental and theoretical methods. For instance, Mary et al. (2015) conducted a detailed investigation on a similar compound, providing insights into the molecular structure through spectroscopic methods and computational analyses (Mary et al., 2015).

科学研究应用

合成和化学转化

1-(5-溴苯并[b]噻吩-3-基)乙酮在各种化学合成过程中作为前体,展示了其在创建复杂分子结构方面的多功能性。一个显著的应用是在氨基苯并[b]噻吩的一锅合成方法中,它作为起始物质通过碱催化转化产生复杂分子(Androsov et al., 2010)。此外,该分子在通过铜催化进行α-C-H官能化合成2-酰基苯并[b]噻吩方面发挥作用,表明其在催化过程和潜在生物活性化合物的合成中的重要性(Sangeetha & Sekar, 2017)。

生物活性和药用潜力

这种化合物及其衍生物已被检验其各种生物活性,突显了它们在药用应用中的潜力。例如,与该化合物相关的含硫杂环类似物已显示出对癌细胞,特别是喉癌的选择性抗增殖活性,表明在癌症治疗中具有潜在的治疗用途(Haridevamuthu et al., 2023)。此外,从与1-(5-溴苯并[b]噻吩-3-基)乙酮结构类似的化合物衍生的一些新型金属(II)络合物的抗微生物活性已被研究,揭示了该化合物在开发新型抗微生物剂中的作用(Desai & Parekh, 2021)。

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid immediately . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid immediately . If swallowed, do not induce vomiting, wash mouth out with water, and get medical aid immediately . If inhaled, remove from exposure and move to fresh air immediately, give artificial respiration if not breathing, give oxygen if breathing is difficult, and get medical aid immediately .

属性

IUPAC Name |

1-(5-bromo-1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGMTUHYELTYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347095 | |

| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone | |

CAS RN |

1423-63-8 | |

| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

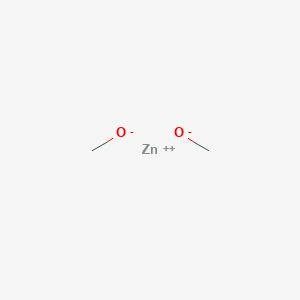

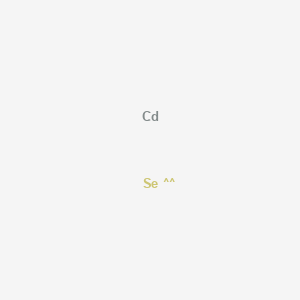

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)